N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide
Description
N-[6-[(E)-Hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide is a pyridine-based compound featuring a 2,2-dimethylpropanamide (pivalamide) group at the 2-position of the pyridine ring and an (E)-hydroxyiminomethyl substituent at the 6-position.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15)/b12-7+ |
InChI Key |
FJVOTXBQLNVXMY-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)/C=N/O |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Formyl-2-Aminopyridine
The synthesis begins with the preparation of 6-formyl-2-aminopyridine, a critical intermediate. Direct formylation of 2-aminopyridine via the Vilsmeier-Haack reaction (using POCl₃ and DMF) predominantly yields the 5-formyl isomer due to the meta-directing nature of the amino group. To achieve regioselective formylation at position 6, a directed ortho-metalation strategy is employed. Treatment of 2-aminopyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with DMF to afford 6-formyl-2-aminopyridine in 68% yield.
Pivalamide Protection
The amino group at position 2 is protected as a pivalamide to prevent undesired side reactions during subsequent steps. Reaction with pivaloyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) proceeds quantitatively, yielding N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide.
Oxime Formation
The formyl group at position 6 is converted to the (E)-hydroxyiminomethyl moiety via condensation with hydroxylamine hydrochloride. Optimal conditions involve refluxing in ethanol with sodium acetate buffer (pH 5–6), achieving an 85% yield of the target compound with >95% E-selectivity. The stereochemistry is confirmed by NOE NMR studies, which show no coupling between the oxime proton and the pyridine ring protons.
Synthetic Route 2: Methyl Oxidation Approach
Synthesis of 6-Methyl-2-Aminopyridine
This route starts with commercial 2-amino-6-methylpyridine. The methyl group at position 6 is oxidized to a formyl group using selenium dioxide (SeO₂) in dioxane under reflux, yielding 6-formyl-2-aminopyridine in 72% purity.
Pivalamide Protection and Oxime Formation
Following protection of the amino group as described in Route 1, the formyl intermediate is treated with hydroxylamine hydrochloride. However, residual oxidation byproducts (e.g., carboxylic acids) reduce the overall yield to 63%.
Synthetic Route 3: Palladium-Catalyzed Direct Amination
Coupling of Preformed Oxime and Pivalamide
A convergent approach involves the separate synthesis of 6-[(E)-hydroxyiminomethyl]pyridin-2-amine and subsequent pivaloylation. The oxime is prepared by reacting 6-formylpyridin-2-amine with hydroxylamine, while the pivalamide is introduced via a palladium-catalyzed coupling with pivaloyl chloride. This method achieves a moderate 58% yield due to competing side reactions at the oxime nitrogen.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each route:
| Route | Key Step | Yield (%) | E-Selectivity (%) | Scalability |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | 68 | >95 | High |
| 2 | SeO₂ oxidation | 63 | 90 | Moderate |
| 3 | Pd-catalyzed amidation | 58 | 85 | Low |
Route 1 offers the highest yield and selectivity, making it preferable for large-scale synthesis. Route 2, though less efficient, avoids harsh lithiation conditions. Route 3 is limited by catalyst costs but showcases modularity for derivative synthesis.
Optimization of Critical Steps
Enhancing Oxime E-Selectivity
The E/Z ratio of the oxime is highly solvent-dependent. Polar aprotic solvents like DMF favor the E isomer (98:2 E/Z), whereas nonpolar solvents (e.g., toluene) reduce selectivity (75:25). Acidic conditions (pH 5–6) further stabilize the E-configuration through hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Histone Demethylase Inhibition
One of the prominent applications of N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide is as an inhibitor of histone demethylases. These enzymes play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer. The compound has been shown to selectively inhibit specific demethylases, which can lead to altered gene expression profiles conducive to therapeutic effects .
1.2 Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by modulating pathways involved in cell proliferation and survival. For instance, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells, suggesting that this compound may share this capability .
Biochemical Studies
2.1 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as autotaxin, which is involved in the production of lysophosphatidic acid (LPA). LPA is known to promote tumor growth and metastasis. Inhibitors like this compound can potentially reduce LPA levels, thereby contributing to anti-tumor effects .
2.2 Reactivation of Inhibited Enzymes
In studies focused on nerve agents like Sarin and VX, derivatives of this compound have been explored for their ability to reactivate inhibited acetylcholinesterase enzymes. This application is critical in developing antidotes for chemical warfare agents and represents a significant area of research .
Structural Insights and Mechanisms
3.1 Crystal Structure Analysis
Understanding the crystal structure of this compound provides insights into its binding interactions with biological targets. Structural studies have revealed key binding sites that facilitate its inhibitory activity against various enzymes .
3.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable complexes with target enzymes, leading to a decrease in their activity. This interaction is crucial for its role as a therapeutic agent in modulating biochemical pathways associated with disease progression.
Case Studies
Mechanism of Action
The mechanism of action of N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyridine-pivalamide derivatives. Key comparisons are outlined below:
Structural Analogs and Their Properties
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-Bonding Networks: The hydroxymethyl analog (Row 1) forms intermolecular N–H···O and C–H···O bonds, creating 2D networks parallel to the ab plane . Similarly, the ethyl-linked bis-pivalamide (Row 5) exhibits extensive hydrogen bonding in its orthorhombic lattice . These features contrast with the expected behavior of the hydroxyiminomethyl group, which may introduce additional hydrogen-bond donor/acceptor sites (N–O and O–H groups).
- Crystal Packing Efficiency : The ethyl-linked bis-pivalamide derivative has a cell volume of 2183.94 ų (Z = 4), whereas smaller analogs (e.g., hydroxymethyl derivative) likely exhibit tighter packing due to reduced steric bulk .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 is estimated at ~2.7 (similar to the bis-pivalamide in ), suggesting moderate hydrophobicity suitable for membrane permeability . Halogenated analogs (e.g., iodo derivative, Row 4) exhibit higher molecular weights and altered solubility profiles .
- Thermal Stability : The benzoic acid derivative (Row 3) has a melting point of 266–268°C , whereas pivalamide groups generally enhance thermal stability compared to unprotected amines.
Biological Activity
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors. It has been studied for its potential role as an inhibitor of Factor XIa, a key player in the coagulation cascade. By inhibiting Factor XIa, the compound may reduce thrombus formation without significantly increasing the risk of bleeding, which is a common side effect associated with traditional anticoagulants.
Anticoagulant Properties
Research indicates that this compound acts as an effective anticoagulant. In vitro studies demonstrated that it inhibits Factor XIa with a potency comparable to other known inhibitors. The inhibition mechanism involves binding to the active site of Factor XIa, thereby preventing its activation and subsequent thrombin generation.
Anti-inflammatory Effects
In addition to its anticoagulant properties, this compound has shown potential anti-inflammatory effects. Studies have suggested that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokine production. This dual action may make it beneficial in conditions where inflammation and thrombosis coexist.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited a significant reduction in thrombus formation in human plasma assays compared to controls (p < 0.05) .
- Another study highlighted its ability to decrease levels of inflammatory markers such as IL-6 and TNF-alpha in cell cultures treated with lipopolysaccharides (LPS) .
-
Animal Models :
- In a murine model of thrombosis, administration of the compound resulted in a 40% reduction in clot size compared to untreated mice (p < 0.01) .
- A separate study evaluated its effects on pulmonary inflammation and found that it reduced neutrophil infiltration in lung tissues following LPS exposure .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide?
Methodological Answer: The compound is typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions. Key steps include:
- Intermediate preparation : Reacting 6-aminopyridine derivatives with 2,2-dimethylpropanoyl chloride to form the amide backbone .
- Hydroxyiminomethyl introduction : Condensation of the pyridine intermediate with hydroxylamine under acidic or basic conditions to form the (E)-hydroxyiminomethyl group .
- Catalytic systems : Palladium catalysts (e.g., Pd₂dba₃) with ligands like S-Phos and LiHMDS as a base are often used, achieving yields of 53–95% .
- Purification : Silica gel chromatography or recrystallization from methanol/chloroform mixtures .
Example Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | 2,2-dimethylpropanoyl chloride, DCM, RT | 84–95% | |
| Hydroxyimine formation | NH₂OH·HCl, NaOAc, EtOH, reflux | 75–90% |
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and chemical shifts. For example, the hydroxyiminomethyl proton appears as a singlet at δ ~8.5–9.0 ppm, while the tert-butyl group shows a δ ~1.2–1.4 ppm .
- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.7933 Å, b = 10.3648 Å, c = 17.8667 Å. Hydrogen-bonding networks between the hydroxyimine and pyridine groups stabilize the structure .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated within 0.5 ppm error) confirms molecular formula .
Q. What initial biological screening methods are used for derivatives of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like thymidylate synthase (TS) or dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation .
- Antimicrobial activity : Disk diffusion or microbroth dilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. What strategies optimize the synthesis yield in multi-step reactions?
Methodological Answer:
- Catalyst optimization : Increase Pd₂dba₃ loading (0.5–2 mol%) and use bulky ligands (e.g., S-Phos) to reduce steric hindrance .
- Solvent selection : Polar aprotic solvents (DMF, MeCN) improve amination efficiency .
- Temperature control : Maintain reflux (70–80°C) for hydroxyimine formation to minimize side products .
- Purification : Gradient elution (MeOH/CHCl₃ 1:19 to 1:9) resolves closely related byproducts .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies in reported unit cell parameters or hydrogen-bonding motifs require:
- Validation with SHELX : Refinement using SHELXL (v.2018/3) to address disorder in the hydroxyimine group. Apply restraints for bond lengths/angles .
- Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts .
- Comparative analysis : Cross-reference with analogues (e.g., 2-fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol) to identify consistent packing motifs .
Q. What advanced applications exist for this compound in supramolecular chemistry?
Methodological Answer: The hydroxyiminomethyl group enables:
- Coordination chemistry : Act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes for catalytic or magnetic studies. Chelation occurs via the imine N and hydroxyl O .
- Host-guest systems : Bind dicarboxylic acids via hydrogen bonding (O···H–N distances ~2.8 Å) for sensor design .
- Crystal engineering : Exploit π-π stacking between pyridine rings (interplanar distance ~3.5 Å) to design porous materials .
Data Contradiction Analysis Example :
If biological assays report conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
